molecular formula C8H5Cl2NO B13500112 2,6-Dichloro-3-methoxybenzonitrile

2,6-Dichloro-3-methoxybenzonitrile

Cat. No.: B13500112
M. Wt: 202.03 g/mol
InChI Key: INURVSSGSKSRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methoxy group at the 3 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-methoxybenzonitrile typically involves the following steps:

    Nitration and Halogenation: The starting material, 3-methoxybenzonitrile, undergoes nitration followed by halogenation to introduce the chlorine atoms at the desired positions.

    Reaction Conditions: The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the halogenation is performed using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

2,6-Dichloro-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group can influence its reactivity and binding affinity to various enzymes or receptors. The compound may act by inhibiting or modulating the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

    2,6-Dichlorobenzonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    3,5-Dichloro-4-methoxybenzonitrile: Has a different substitution pattern, affecting its chemical properties and reactivity.

    2,4-Dichloro-3-methoxybenzonitrile: Similar structure but different chlorine positions, leading to variations in reactivity and applications.

Uniqueness: 2,6-Dichloro-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted synthetic applications and research studies.

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

2,6-dichloro-3-methoxybenzonitrile

InChI

InChI=1S/C8H5Cl2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3

InChI Key

INURVSSGSKSRHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.